4-[(3,4-Difluorophenyl)methylidene]piperidine
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Overview
Description
4-[(3,4-Difluorophenyl)methylidene]piperidine is a chemical compound with the molecular formula C12H14F2N. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring substituted with a difluorophenyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Difluorophenyl)methylidene]piperidine typically involves the reaction of piperidine with 3,4-difluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Difluorophenyl)methylidene]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols.
Scientific Research Applications
4-[(3,4-Difluorophenyl)methylidene]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,4-Difluorophenyl)methylidene]piperidine involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-Dichlorophenyl)methylidene]piperidine
- 4-[(3,4-Dimethylphenyl)methylidene]piperidine
- 4-[(3,4-Dimethoxyphenyl)methylidene]piperidine
Uniqueness
4-[(3,4-Difluorophenyl)methylidene]piperidine is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and research applications.
Properties
Molecular Formula |
C12H13F2N |
---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
4-[(3,4-difluorophenyl)methylidene]piperidine |
InChI |
InChI=1S/C12H13F2N/c13-11-2-1-10(8-12(11)14)7-9-3-5-15-6-4-9/h1-2,7-8,15H,3-6H2 |
InChI Key |
MVYGXIKKBUTSAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1=CC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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